N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
Description
N5-(Butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a triazolo[4,5-d]pyrimidine derivative featuring a butan-2-yl group at the N5 position and a 4-methylphenyl group at the N7 position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including kinase inhibition (), adenosine receptor antagonism (), and cytokinin-like effects (). Its structure aligns with pharmacophores commonly explored in medicinal chemistry for targeting enzymes and receptors due to the triazolo core’s ability to mimic purine bases.
Properties
IUPAC Name |
5-N-butan-2-yl-7-N-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7/c1-4-10(3)16-15-18-13(12-14(19-15)21-22-20-12)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H3,16,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXRMEXXWIDWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the annulation of a triazole ring to a pyrimidine ring. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases, followed by condensation with hydrazides under mild oxidation conditions using iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry
N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has been investigated for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the triazole moiety is often linked to enhanced interaction with biomolecules involved in cancer pathways.
- Antimicrobial Properties : Research has shown that triazolopyrimidines can possess antimicrobial activity. The specific compound may inhibit bacterial growth or fungal proliferation, making it a candidate for developing new antimicrobial agents.
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets:
- Enzyme Inhibition : Docking simulations suggest that this compound may inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This positions it as a potential anti-inflammatory agent.
Quantum Chemical Studies
Quantum chemical calculations provide insights into the electronic properties of this compound:
- Stability and Reactivity : Theoretical studies assess the stability and reactivity of the compound under various conditions. Such analyses are crucial for predicting its behavior in biological systems and during synthesis.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of triazolopyrimidine derivatives similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. Further modifications to the side chains improved selectivity and potency.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of triazolopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives displayed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Research Findings and Implications
- Substituent Effects : Alkyl groups (e.g., butan-2-yl) enhance lipophilicity, favoring membrane permeability, while aryl groups (e.g., 4-methylphenyl) contribute to π-π stacking in enzyme active sites.
- Core Heterocycle : Triazolo derivatives generally exhibit better metabolic stability than pyrazolo/thiazolo analogs due to reduced susceptibility to oxidation .
Biological Activity
N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its structural features on activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions, primarily focusing on the formation of the triazolo-pyrimidine framework. The synthetic route typically includes:
- Formation of the Triazole Ring : Using appropriate azides and alkyne precursors.
- Pyrimidine Ring Construction : Involving cyclization reactions that introduce substituents at the N5 and N7 positions.
- Final Modifications : Adding butan-2-yl and 4-methylphenyl groups to enhance biological activity.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of c-Met Kinase : A study evaluated several triazolo-pyrimidines for their inhibitory effects on c-Met kinase, a target implicated in various cancers. The compound demonstrated an IC50 value comparable to established inhibitors, indicating strong potential as an anticancer agent .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.090 | c-Met kinase |
Antimicrobial Activity
The antimicrobial profile of this compound has been assessed against various pathogens:
- Bacterial Strains : Testing against Escherichia coli and Staphylococcus aureus showed promising antibacterial activity. The minimum inhibitory concentration (MIC) values were significantly lower than those of control drugs .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 1 |
| S. aureus | 1 |
The mechanism by which this compound exerts its effects is thought to involve:
- Inhibition of Kinase Activity : By binding to the active site of kinases like c-Met.
- Interference with Cellular Proliferation : Inducing apoptosis in cancer cells through signaling pathways.
Case Study 1: In Vitro Evaluation
A comprehensive study involved testing this compound against multiple cancer cell lines (A549, MCF-7). Results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations:
- A549 Cell Line : IC50 = 1.06 ± 0.16 μM
- MCF-7 Cell Line : IC50 = 1.23 ± 0.18 μM
These findings suggest that structural modifications at the N5 and N7 positions are critical for enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR highlighted that the presence of bulky groups at the N7 position increased potency against c-Met kinase while maintaining selectivity over normal cells . This suggests that further optimization could yield compounds with even greater therapeutic indices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
